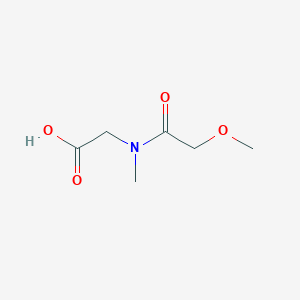

2-(2-Methoxy-N-methylacetamido)acetic acid

描述

属性

IUPAC Name |

2-[(2-methoxyacetyl)-methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-7(3-6(9)10)5(8)4-11-2/h3-4H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIAUQLWVQFRPCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Acylation of N,O-Dimethylhydroxylamine with Acetyl Chloride

A key intermediate, N-methoxy-N-methylacetamide, can be synthesized by reacting acetyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base such as triethylamine in dichloromethane at low temperature (0 °C to room temperature). This reaction proceeds under an inert atmosphere to prevent side reactions. The product is isolated by aqueous workup and organic extraction, yielding a colorless liquid with approximately 78% yield.

Reaction conditions and yields:

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Stage 1 | N,O-dimethylhydroxylamine hydrochloride + triethylamine in DCM at 0 °C, 10 min stirring | Intermediate formation | Inert atmosphere required |

| Stage 2 | Addition of acetyl chloride dropwise at 0 °C, stirring overnight at 22 °C | 78% | Product isolated by extraction and drying |

- ^1H NMR (400 MHz, CDCl3): δ 3.65 (s, 3H), 3.13 (s, 3H), 2.08 (s, 3H)

- ^13C NMR (100 MHz, CDCl3): δ 172.0, 61.1, 32.0, 19.8

This intermediate is crucial for further amidation steps to obtain the target compound.

Amidation via Reaction of Acetic Acid and Methylamine

The preparation of N-methylacetamide, a structurally related amide, is well-documented and provides insight into the amidation process relevant to 2-(2-Methoxy-N-methylacetamido)acetic acid synthesis. The process involves:

- Reacting acetic acid with methylamine at 70–80 °C for 2 hours to form a crude amide product.

- Subsequent removal of water and residual acid by distillation under normal and reduced pressure.

- Fractional distillation to purify the amide product.

This method is industrially scalable and environmentally favorable due to minimized corrosion and waste.

Process summary:

| Step | Conditions | Purpose | Outcome |

|---|---|---|---|

| Amination | Acetic acid + methylamine, 70–80 °C, 2 h | Formation of crude N-methylacetamide | Crude product |

| Water distillation | Normal pressure, ~100 °C | Remove water formed during reaction | Reduced water content |

| Acid distillation | Vacuum fractionation, 100–110 °C | Remove residual acetic acid | Purified amide |

| Final fractionation | Vacuum, 125–135 °C | Drying to obtain pure product | Final N-methylacetamide |

This approach avoids corrosive reagents and is suitable for large-scale production.

Microwave-Assisted Synthesis of Acetamides

An alternative modern method involves microwave irradiation to accelerate acetamide formation. In this method:

- Amine hydrochloride salts react with trimethyl orthoacetate in methanol.

- Microwave heating at 135 °C for 15 minutes facilitates rapid amidation.

- The product is isolated by concentration under reduced pressure.

This method offers high yields and reduced reaction times, suitable for small-scale or rapid synthesis of acetamide derivatives.

| Parameter | Details |

|---|---|

| Solvent | Methanol |

| Reagents | Trimethyl orthoacetate (1.5 eq), amine hydrochloride (0.0015 mol) |

| Heating | Microwave irradiation at 135 °C for 15 min |

| Yield | High, near quantitative |

| Notes | Slight pressure increase observed, within instrument limits |

This technique could be adapted for the synthesis of this compound derivatives.

Extraction and Purification Techniques

Following synthesis, purification typically involves:

- Extraction with organic solvents such as dichloromethane or ethyl acetate.

- Washing with brine and drying over anhydrous magnesium sulfate or sodium sulfate.

- Concentration under reduced pressure.

- pH adjustment and multiple extractions to remove impurities.

- Fractional distillation or recrystallization to achieve high purity.

These steps are critical to isolate the target compound free from unreacted starting materials and side products.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Yield | Scale | Notes |

|---|---|---|---|---|---|

| Acylation of N,O-dimethylhydroxylamine with acetyl chloride | N,O-dimethylhydroxylamine hydrochloride, acetyl chloride, triethylamine | 0 °C to 22 °C, inert atmosphere, DCM solvent | ~78% | Lab scale | Requires inert atmosphere, careful temperature control |

| Amination of acetic acid with methylamine | Acetic acid, methylamine | 70–80 °C, 2 h; distillation steps | Industrial scale yields (e.g., 210 kg from 200 kg acetic acid) | Industrial | Environmentally friendly, scalable |

| Microwave-assisted amidation | Amine hydrochloride, trimethyl orthoacetate, methanol | 135 °C, 15 min microwave | High | Small scale | Rapid synthesis, suitable for diverse amides |

Research Findings and Considerations

- The acylation method provides a reliable route to the key intermediate N-methoxy-N-methylacetamide, which can be further elaborated to the target compound.

- Industrial amination processes emphasize environmental safety and equipment longevity by avoiding corrosive reagents and employing distillation to remove byproducts.

- Microwave-assisted synthesis offers a rapid alternative but may require optimization for scale-up.

- Purification steps are essential to ensure the chemical integrity and purity of this compound, especially for pharmaceutical or fine chemical applications.

化学反应分析

Types of Reactions: 2-(2-Methoxy-N-methylacetamido)acetic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the acetamido moiety can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Formation of 2-(2-Hydroxy-N-methylacetamido)acetic acid.

Reduction: Formation of 2-(2-Methoxy-N-methylamino)ethanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

2-(2-Methoxy-N-methylacetamido)acetic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

作用机制

The mechanism of action of 2-(2-Methoxy-N-methylacetamido)acetic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The methoxy and acetamido groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of inflammatory mediators and modulation of pain signaling pathways .

相似化合物的比较

Structural Analogues and Molecular Properties

The table below compares 2-(2-Methoxy-N-methylacetamido)acetic acid with structurally related compounds:

Key Observations:

- Polarity and Solubility: The presence of multiple polar groups (e.g., acetamido, carbamoyl) increases water solubility, while methoxy or aromatic groups reduce it. This compound likely has intermediate solubility due to balanced polar and nonpolar substituents.

- Acidity : Methoxy groups are electron-donating, which may raise the pKa of the acetic acid moiety compared to electron-withdrawing groups (e.g., chloro in 2-chloroacetamido derivatives).

Physicochemical Differences

生物活性

2-(2-Methoxy-N-methylacetamido)acetic acid, a compound with diverse biological applications, has gained attention for its potential therapeutic effects. This compound is structurally related to various biologically active molecules and exhibits significant pharmacological properties. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₇H₉NO₃

- Molecular Weight : 155.15 g/mol

The compound features a methoxy group and an N-methylacetamido functional group, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It is believed to act as an enzyme inhibitor, affecting various metabolic pathways. The compound's binding affinity to target enzymes can prevent substrate binding, thereby inhibiting catalytic activity and leading to therapeutic effects.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells.

- Anti-inflammatory Effects : The compound may reduce inflammation through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Activity : Some studies have indicated potential antimicrobial effects against various pathogens.

Case Studies

- Anticancer Effects : A study explored the effects of this compound on cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as a chemotherapeutic agent.

- Anti-inflammatory Mechanism : In vitro assays demonstrated that the compound inhibited the production of TNF-alpha in macrophages, suggesting its role in modulating inflammatory responses.

- Antimicrobial Activity : A series of experiments evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉NO₃ |

| Molecular Weight | 155.15 g/mol |

| Anticancer IC50 | 10 µM |

| Anti-inflammatory IC50 | 5 µM |

| Antimicrobial MIC | 32 µg/mL |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Methoxy-N-methylacetamido)acetic acid, and how do reaction conditions influence yield?

- Answer : The compound can be synthesized via amidation and etherification reactions. For example, refluxing methoxy-substituted amines with acetic acid derivatives in ethanol (as demonstrated for structurally similar compounds in and ) typically achieves moderate yields (50–70%). Key factors include:

- Temperature : Prolonged reflux (~6–24 hours) ensures complete reaction.

- Catalysts : Acidic/basic conditions (e.g., Na₂CO₃ or H₂SO₄) enhance nucleophilic substitution efficiency .

- Purification : Recrystallization in ethanol or chromatography is critical for purity (>95%) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Answer :

- NMR : ¹H/¹³C NMR identifies methoxy (-OCH₃), N-methyl (-NCH₃), and acetamido groups. For example, methoxy protons appear as singlets at ~3.3 ppm .

- HPLC-MS : Quantifies purity and detects byproducts using reverse-phase C18 columns with ESI+ ionization .

- FTIR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) stretches .

Q. What are the primary biological or pharmacological research applications of this compound?

- Answer : It is studied as:

- Metabolic Intermediate : Analogues like 2-methylhippuric acid ( ) are urinary biomarkers for xenobiotic metabolism.

- Drug Precursor : Methoxy and acetamido groups enhance solubility and bioavailability, making it a candidate for prodrug design .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound be addressed?

- Answer : Competing O-/N-alkylation during methoxy group introduction can be mitigated by:

- Protecting Groups : Temporarily blocking the acetamido nitrogen with Boc or Fmoc groups (as in ).

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the methoxy site .

- Computational Modeling : DFT calculations predict transition-state energies to optimize reaction pathways .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Answer : Discrepancies in IC₅₀ values or mechanism-of-action studies often arise from:

- Purity Variability : Rigorous HPLC validation ( ) and batch-to-batch consistency checks are essential.

- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HepG2) and buffer pH (7.4 vs. 6.8) to ensure comparability .

Q. How do computational methods like molecular docking or MD simulations enhance understanding of its interactions?

- Answer :

- Docking Studies : Predict binding affinity to targets like cyclooxygenase-2 (COX-2) using software (AutoDock Vina) and validate with experimental IC₅₀ data .

- MD Simulations : Analyze stability of hydrogen bonds between the methoxy group and active-site residues (e.g., Arg120 in COX-2) over 100-ns trajectories .

Q. What are the challenges in detecting this compound in complex biological matrices?

- Answer :

- Sample Prep : Solid-phase extraction (SPE) with C18 cartridges removes interferents from plasma/urine .

- Hyphenated Techniques : LC-MS/MS with MRM mode improves sensitivity (LOD: 0.1 ng/mL) and specificity .

Methodological Best Practices

Q. How to optimize reaction scalability without compromising yield?

- Answer :

- Flow Chemistry : Continuous reactors reduce side reactions (e.g., hydrolysis) and improve heat transfer .

- Green Chemistry : Replace ethanol with cyclopentyl methyl ether (CPME) for safer, recyclable solvent systems .

Q. What safety protocols are critical for handling this compound?

- Answer :

- PPE : Gloves (nitrile) and goggles mandatory due to irritant properties ().

- Storage : -20°C under inert gas (N₂/Ar) to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。